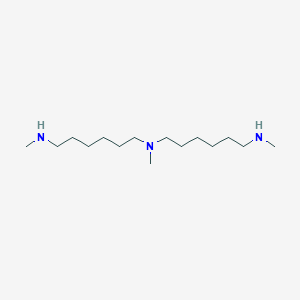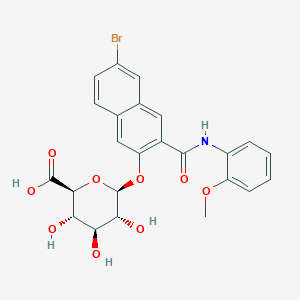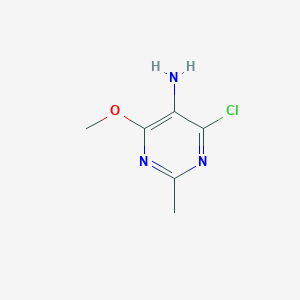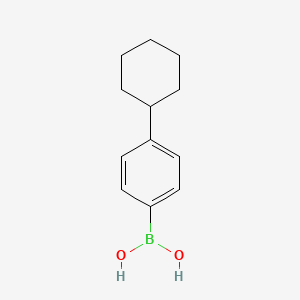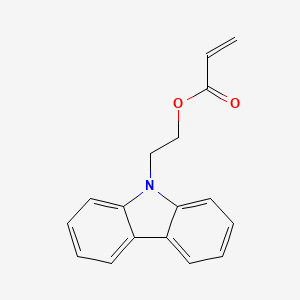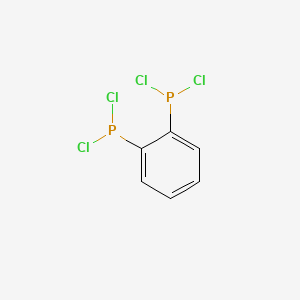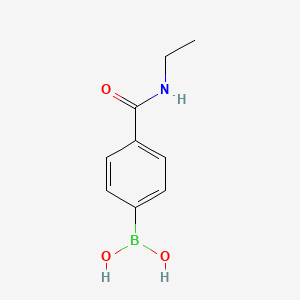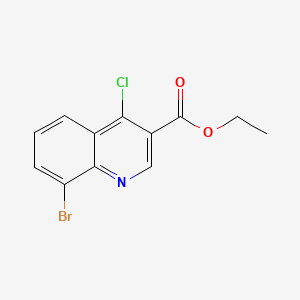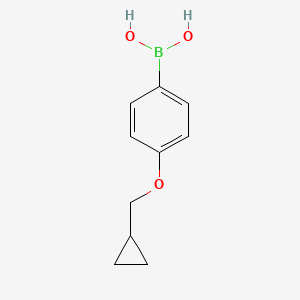
4-(Cyclopropylmethoxy)phenylboronic acid
Descripción general
Descripción
4-(Cyclopropylmethoxy)phenylboronic acid (4-CPMPA) is a phenylboronic acid derivative that has been widely studied due to its unique properties. It has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. 4-CPMPA is a key reagent in a variety of chemical reactions and has been used to synthesize a variety of compounds. It has also been used in the synthesis of a range of pharmaceuticals, including antibiotics, antiviral agents, and anti-cancer drugs. Additionally, 4-CPMPA has been used in the development of new materials, such as polymers and nanomaterials.
Aplicaciones Científicas De Investigación
Biomedical Applications
Phenylboronic acid derivatives, including 4-(Cyclopropylmethoxy)phenylboronic acid , have been noted for their potential in biomedical applications. They can function as glucose-sensitive polymers, enabling self-regulated insulin release in diabetes treatment and serving as diagnostic agents. Additionally, they show promise in wound healing and tumor targeting .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in Suzuki-Miyaura couplings . This palladium-catalyzed cross-coupling reaction forms carbon-carbon bonds between a boronic acid and a halide, which is essential in creating complex organic molecules.
Diagnostic and Therapeutic Applications
Research efforts have focused on the interaction of phenylboronic acids with sialic acid as a new class of molecular targets. These interactions are significant for developing PBA-based strategies for drug delivery applications .
Sensing Applications
Boronic acids, including phenylboronic acids, are utilized in various sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions .
Binding Affinity Studies
Phenylboronic acid-functionalized materials have shown high binding affinity with dissociation constants significant to adenosine and catechol. This property is crucial for binding capacity studies and potential applications in targeted drug delivery systems .
Safety and Hazards
Mecanismo De Acción
- The primary target of 4-(Cyclopropylmethoxy)phenylboronic acid is typically a specific enzyme or protein involved in cellular processes. Unfortunately, specific targets for this compound are not widely documented in the literature. However, boronic acids, in general, are known to interact with various proteins, including proteasomes and kinases .
Target of Action
Propiedades
IUPAC Name |
[4-(cyclopropylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8,12-13H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJVDOMUBHORKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400744 | |
| Record name | 4-(Cyclopropylmethoxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
411229-67-9 | |
| Record name | 4-(Cyclopropylmethoxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Cyclopropylmethoxy)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

